molecular formula C8H9ClN4O3 B1353674 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine CAS No. 54660-14-9

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Cat. No.: B1353674
CAS No.: 54660-14-9
M. Wt: 244.63 g/mol
InChI Key: MIPDXPRZNICKKZ-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS: 54660-14-9) is a pyrimidine derivative featuring a morpholine ring substituted at the 4-position of the pyrimidine core. Its molecular formula is C₈H₉ClN₄O₃, with a molecular weight of 244.64 g/mol . The compound is characterized by a nitro (-NO₂) group at the 5-position and a chlorine atom at the 6-position of the pyrimidine ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. It is commercially available at purities of 95–97% and is utilized as an intermediate in organic synthesis .

Properties

IUPAC Name

4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDXPRZNICKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428068
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-14-9
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-5-nitropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine ring.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving advanced techniques and equipment to ensure consistent quality.

Chemical Reactions Analysis

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of different oxidation products.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. For instance, compounds synthesized from this base structure demonstrated significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). The most active derivatives showed reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential as therapeutic agents for inflammatory disorders .

Antimalarial Activity

Research has indicated that compounds derived from this compound exhibit promising antimalarial activity against Plasmodium falciparum. Structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring can significantly enhance potency. For example, certain derivatives showed low nanomolar activity against resistant strains of the parasite, indicating their potential as new antimalarial drugs .

Potential in Cancer Therapy

The compound's ability to modulate key signaling pathways has led to investigations into its efficacy in cancer treatment. Some derivatives have shown cytotoxic effects on various cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer agents .

Case Study 1: Anti-inflammatory Derivatives

A study synthesized several derivatives based on this compound and evaluated their anti-inflammatory effects in vitro. The most promising candidates not only inhibited NO production but also showed a favorable safety profile, indicating their potential for further development into clinical candidates for treating inflammatory diseases .

Case Study 2: Antimalarial Efficacy

In another investigation, a series of compounds derived from this morpholine-pyrimidine scaffold were tested against Plasmodium falciparum. These studies demonstrated that specific substitutions significantly improved antimalarial activity while maintaining low toxicity to mammalian cells, highlighting the importance of chemical modifications in optimizing therapeutic properties .

Data Tables

Compound NameActivity TypeIC50 (µM)Selectivity Index
V4Anti-inflammatory0.5>100
V8Anti-inflammatory0.7>80
UCF501Antimalarial0.04>200
STA5326Cancer therapy0.15>50

Mechanism of Action

The mechanism of action of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with morpholine substituents are widely studied due to their versatility in drug discovery. Below is a detailed comparison of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine with structurally related compounds:

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Substituents (Pyrimidine Ring) Molecular Weight (g/mol) Key Features
This compound 54660-14-9 C₈H₉ClN₄O₃ 5-NO₂, 6-Cl 244.64 Electron-withdrawing nitro group enhances reactivity; potential for nitration/amination reactions
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 C₈H₉Cl₂N₃O 4-Cl, 6-Cl 234.08 Dichloro substitution increases lipophilicity; used in agrochemicals
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine 31646-53-4 C₈H₉ClFN₃O 2-Cl, 5-F 229.63 Fluorine atom improves metabolic stability; safety data available
4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine 118121-82-7 C₉H₁₁ClN₃O 4-Cl, 6-CH₃ 215.66 Methyl group reduces steric hindrance; intermediate in kinase inhibitors
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine 1402545-53-2 C₁₀H₄ClF₃N₂ 2-Cl, 4-(2,4-F₂C₆H₃), 5-F 244.60 Polyfluorinated aryl group enhances binding affinity in medicinal chemistry

Physicochemical and Reactivity Differences

  • Electron Effects : The nitro group in this compound strongly withdraws electrons, making the pyrimidine ring more electrophilic compared to chloro- or methyl-substituted analogs. This property facilitates nucleophilic aromatic substitution (e.g., amination) but may reduce stability under reducing conditions .
  • Lipophilicity : Dichloro derivatives (e.g., CAS 10397-13-4) exhibit higher logP values than the nitro-substituted compound, favoring membrane permeability in agrochemical applications .
  • Hydrogen Bonding : Fluorine substituents (e.g., CAS 31646-53-4) enable weak C–H⋯F interactions, improving crystal packing and solubility compared to nitro analogs .

Biological Activity

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H9_9ClN4_4O
  • Molecular Weight : 244.64 g/mol
  • CAS Number : 54660-14-9

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with 6-chloro-5-nitropyrimidine derivatives. The synthetic route often emphasizes the formation of the morpholine ring and the introduction of the nitropyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance this activity by interfering with bacterial DNA synthesis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory mediators. A study evaluating morpholinopyrimidine derivatives found that certain compounds significantly reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory disorders .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its anticancer potential. In several studies, pyrimidine-based compounds have shown cytotoxic effects against various cancer cell lines. For example, a structure–activity relationship study highlighted that modifications to the pyrimidine ring could lead to enhanced cytotoxicity against HepG2 liver cancer cells, with IC50_{50} values ranging from 29 to 59 µM for related compounds .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as iNOS and COX-2.
  • Antibacterial Activity : It disrupts bacterial cell wall synthesis and DNA replication due to its structural similarity to nucleobases.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Case Studies

  • Anti-inflammatory Study :
    • Researchers synthesized several morpholinopyrimidine derivatives, including this compound, and tested them on RAW 264.7 macrophages. The results indicated a significant reduction in NO production and inflammatory cytokines at non-cytotoxic concentrations .
  • Antimicrobial Evaluation :
    • A series of pyrimidine derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited MIC values indicating strong antibacterial activity, supporting the potential use of these derivatives in antibiotic development .

Q & A

Q. What are the established synthetic routes for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine?

The compound is synthesized via palladium-catalyzed amination of 6-chloro-5-nitropyrimidin-4-yl derivatives with morpholine. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Purification involves column chromatography (silica gel, gradient elution) and recrystallization, with structural confirmation by ¹H NMR and ESI-MS .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Routine characterization includes:

  • ¹H NMR to verify substituent positions and integration ratios.
  • ESI-MS for molecular weight confirmation.
  • X-ray crystallography (using SHELXL for refinement) to resolve bond lengths, angles, and crystal packing .

Q. What safety protocols are critical during synthesis?

  • Use inert atmospheres (e.g., Ar) to prevent side reactions.
  • Separate halogenated waste for professional disposal to avoid environmental contamination.
  • Employ PPE (gloves, goggles) due to the compound’s potential irritancy .

Q. How is purity assessed post-synthesis?

Purity is determined via:

  • TLC (silica gel, UV/KMnO₄ visualization).
  • Melting point analysis (Gallenkamp apparatus).
  • HPLC for quantitative impurity profiling .

Advanced Research Questions

Q. How can reaction yields be optimized for morpholine introduction to the pyrimidine core?

  • Catalyst tuning : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., Xantphos) to enhance catalytic efficiency.
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) improve nucleophilicity of morpholine.
  • Temperature control : 80–100°C balances reaction rate and decomposition risks .

Q. How do high-pressure conditions affect the compound’s vibrational modes?

High-pressure Raman spectroscopy (0–3.5 GPa) reveals:

  • Peak splitting/merging : E.g., C-H stretching modes (2980–3145 cm⁻¹) merge at ~2.5 GPa, suggesting conformational changes.
  • Phase transitions : Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa indicate pressure-induced structural rearrangements. Complementary techniques (X-ray diffraction, dielectric spectroscopy) are recommended to confirm phase behavior .

Q. How to resolve discrepancies between experimental and computational vibrational data?

  • Ab-initio modeling : Compare DFT-calculated IR/Raman spectra with experimental data, adjusting for solvent or crystal-packing effects.
  • Hydrogen bonding analysis : C-H···O interactions in the crystal lattice may explain deviations in peak positions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • DFT studies : Analyze electron density maps to identify electrophilic centers (e.g., C4 on pyrimidine).
  • Transition-state modeling : Simulate reaction pathways for morpholine attack, optimizing steric/electronic parameters .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported across studies?

  • Recrystallization solvent : Variations in solvent polarity (e.g., ethanol vs. ethyl acetate) affect crystal lattice stability.
  • Polymorphism screening : Use DSC/XRD to identify polymorphic forms and assign reproducible melting ranges .

Q. Why do NMR spectra vary between synthetic batches?

  • Solvent residues : Trace DMSO or water in ¹H NMR samples can shift peaks. Dry samples over MgSO₄ and use deuterated solvents.
  • Tautomerism : Nitro and chloro groups may induce tautomeric equilibria, requiring variable-temperature NMR for resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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